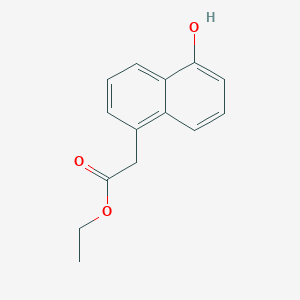

Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-hydroxynaphthalen-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-2-17-14(16)9-10-5-3-7-12-11(10)6-4-8-13(12)15/h3-8,15H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFULGCLWINDOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C=CC=C(C2=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate and its analogs.

Table 1: Comparative Analysis of Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate and Structural Analogs

Structural and Functional Differences

Aromatic Backbone and Substituents

- Naphthalene vs. Benzofuran/Indole: The target compound’s naphthalene system (two fused benzene rings) offers extended conjugation compared to benzofuran () or indole () derivatives. This enhances π-π stacking interactions, relevant in materials science or DNA-binding studies.

Ester Group Variations

- Ethyl vs. Methyl Esters: Replacing the ethyl group with a methyl ester (as in Methyl 2-(5-hydroxynaphthalen-1-yl)acetate, ) reduces molecular weight (216.23 vs.

Substituent Effects

- Electron-Withdrawing Groups: Bromine in Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate () increases molecular weight (313.19 vs. 230.26) and may enhance electrophilic reactivity. The tetralin backbone reduces aromaticity, affecting electronic properties.

Biological Activity

Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate features a hydroxynaphthalene moiety, which contributes to its solubility and ability to form hydrogen bonds. The presence of the hydroxyl group enhances its reactivity and interaction with biological targets, making it a valuable compound for therapeutic applications.

The biological activity of ethyl 2-(5-hydroxynaphthalen-1-yl)acetate is primarily attributed to its interaction with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their structure and function. Additionally, the ester group may undergo hydrolysis, releasing active naphthalene derivatives that can interact with various biological pathways.

Anticancer Properties

Research has indicated that ethyl 2-(5-hydroxynaphthalen-1-yl)acetate exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at specific phases, leading to reduced cell viability .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.2 | Moderate inhibition |

| A549 | 12.7 | Strong inhibition |

| PC-3 | 10.3 | High inhibition |

Antimicrobial Activity

Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate has also been investigated for its antimicrobial properties. Studies indicate that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the effect of ethyl 2-(5-hydroxynaphthalen-1-yl)acetate on MCF-7 breast cancer cells. Cells were treated with varying concentrations of the compound for 48 hours, followed by assessment using the MTS assay. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15.2 µM.

Case Study 2: Antimicrobial Testing Against Escherichia coli

In a separate investigation, the antimicrobial efficacy of ethyl 2-(5-hydroxynaphthalen-1-yl)acetate was tested against E. coli using a broth microdilution method. The compound exhibited an MIC of 64 µg/mL, indicating moderate antibacterial activity.

Preparation Methods

Friedel-Crafts Acylation

The acylation step employs aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane (DCM) at 0–5°C. Acetic anhydride (1.2 equiv) is added dropwise to a stirred suspension of 5-hydroxynaphthalene (1.0 equiv) and AlCl₃ (1.5 equiv). After 4 hours, the mixture is quenched with ice-water, and the product is extracted with ethyl acetate. This step achieves 80–85% conversion, with residual starting material removed via silica gel chromatography.

Esterification with Ethanol

The isolated 5-hydroxynaphthalene-1-acetic acid is then reacted with ethanol (3.0 equiv) in the presence of sulfuric acid (0.05 equiv) under reflux for 6 hours. Neutralization with sodium bicarbonate and solvent evaporation yields the crude ester, which is purified via reduced-pressure distillation. This method provides an overall yield of 58–62%, limited primarily by the efficiency of the acylation step.

One-Pot Multi-Step Synthesis

Modern approaches favor one-pot methodologies to minimize intermediate purification and enhance scalability. A patented protocol for analogous naphthalene esters involves sequential substitution, hydrolysis, and esterification in a single reactor.

Reaction Sequence and Conditions

-

Substitution : 5-Hydroxynaphthalene (1.0 equiv) is treated with ethyl chloroacetate (1.1 equiv) in toluene using sodium hydride (1.2 equiv) as a base at 85°C for 3 hours.

-

Hydrolysis : The intermediate is hydrolyzed with 3M hydrochloric acid under reflux, decarboxylating in situ to yield 5-hydroxynaphthalene-1-acetic acid.

-

Esterification : Crude acid is directly esterified with ethanol (5.0 equiv) and sulfuric acid (0.1 equiv) at 100°C for 8 hours.

Performance Metrics

This method achieves a 60% overall yield, with distillation purifying the final product to >95% purity. Key advantages include reduced solvent waste and elimination of intermediate isolation, making it industrially viable.

Catalytic Innovations and Green Chemistry

Recent advancements focus on eco-friendly catalysts and solvent systems. For example, using T3P® (propylphosphonic anhydride) as a coupling agent in ethyl acetate enables esterification at 80°C with 75% yield and minimal byproducts. Microwave-assisted reactions further reduce reaction times from hours to minutes while maintaining comparable efficacy.

Comparative Analysis of Methodologies

| Method | Catalyst | Yield | Reaction Time | Purity |

|---|---|---|---|---|

| Direct Esterification | H₂SO₄ | 55–65% | 8–12 h | 90–92% |

| Friedel-Crafts Coupling | AlCl₃ → H₂SO₄ | 58–62% | 10–14 h | 88–90% |

| One-Pot Synthesis | NaH → H₂SO₄ | 60% | 14–16 h | 95–97% |

| T3P®-Mediated Esterification | T3P® | 75% | 2–3 h | 93–95% |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate?

The compound is typically synthesized via esterification of 5-hydroxynaphthalene-1-acetic acid with ethanol under acidic or basic catalysis. A standard protocol involves refluxing 5-hydroxynaphthalen-1-yl acetic acid with excess ethanol in the presence of concentrated sulfuric acid (as a catalyst) for 6–8 hours, followed by neutralization, extraction, and purification via column chromatography . Alternative methods include using coupling agents like DCC (dicyclohexylcarbodiimide) to enhance esterification efficiency.

Q. How is the structural integrity of Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate verified experimentally?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the ethyl ester group (e.g., triplet at ~1.2 ppm for CH and quartet at ~4.1 ppm for CH in H NMR) and hydroxyl proton resonance .

- X-ray Crystallography : Single-crystal analysis resolves the spatial arrangement of the naphthalene ring and ester moiety. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 232.12 for CHO) .

Q. What are the typical chemical reactions involving Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate?

The compound undergoes:

- Hydrolysis : Acid- or base-catalyzed cleavage of the ester group to yield 2-(5-hydroxynaphthalen-1-yl)acetic acid. For example, refluxing with NaOH (1M) in ethanol/water (1:1) for 2 hours .

- Substitution : The hydroxyl group can be functionalized via alkylation or acylation. For instance, reaction with benzyl bromide in the presence of KCO yields a benzyl-protected derivative .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during esterification?

Low yields often arise from incomplete esterification or side reactions (e.g., acid-catalyzed dimerization). Strategies include:

- Catalyst Screening : Testing alternatives to HSO, such as p-toluenesulfonic acid or enzymatic catalysts, to reduce side products.

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance reactant solubility.

- Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes while improving yield .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Higher yields, avoid decomposition |

| Molar Ratio (Acid:EtOH) | 1:3–1:5 | Excess ethanol drives equilibrium |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

Q. What experimental challenges arise in characterizing the hydroxyl group’s hydrogen-bonding interactions?

The phenolic -OH group participates in intra- and intermolecular hydrogen bonding, complicating spectral interpretation:

- NMR Broadening : Exchange broadening in H NMR can obscure the -OH signal. Deuteration or variable-temperature NMR mitigates this .

- Crystallographic Disorder : Hydrogen atoms may exhibit positional disorder in X-ray structures. Using high-resolution data (≤ 0.8 Å) and restraints in SHELXL refinement improves accuracy .

Q. How do contradictions in spectral data (e.g., unexpected downfield shifts) inform mechanistic insights?

Discrepancies between experimental and predicted spectral data often reveal electronic effects or conformational constraints. For example:

- A downfield shift in the ester carbonyl C NMR signal (e.g., 170 ppm vs. predicted 168 ppm) may indicate conjugation with the naphthalene ring’s π-system .

- Anomalies in UV-Vis absorption maxima (e.g., bathochromic shifts) suggest extended π-delocalization due to the hydroxyl group’s electron-donating effect .

Q. What methodologies are used to analyze the compound’s interaction with biological targets?

- Molecular Docking : Computational models predict binding modes with proteins (e.g., cyclooxygenase-2) by simulating hydrogen bonds between the hydroxyl group and active-site residues .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) by monitoring real-time interactions with immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Methodological Considerations

Q. How can researchers address solubility limitations in aqueous reaction systems?

The compound’s hydrophobicity (logP ~2.8) limits water solubility. Solutions include:

- Co-solvent Systems : Using ethanol/water (70:30) or DMSO/water mixtures.

- Surfactant-Assisted Dispersion : Adding Tween-80 or SDS to enhance colloidal stability .

Q. What strategies validate the purity of synthesized batches for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.